(E)-1-(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one hydrochloride
Descripción
The compound (E)-1-(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one hydrochloride is a synthetic small molecule featuring a piperazine core substituted with a (4-methylthiazol-2-yl)methyl group and a conjugated α,β-unsaturated ketone linked to a 3,4,5-trimethoxyphenyl moiety. Its hydrochloride salt enhances solubility, a common strategy for improving bioavailability in drug development . The structure combines pharmacophoric elements:
- Piperazine: A flexible scaffold facilitating interactions with biological targets via hydrogen bonding and hydrophobic effects.
- 3,4,5-Trimethoxyphenyl: A polar aromatic system often associated with tubulin-binding activity in anticancer agents.
- (E)-α,β-Unsaturated ketone: A conjugated system that may enhance reactivity or serve as a Michael acceptor.
While direct pharmacological data for this compound are unavailable in the provided evidence, its structural motifs align with molecules targeting cancer and infectious diseases.
Propiedades
IUPAC Name |
(E)-1-[4-[(4-methyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O4S.ClH/c1-15-14-29-19(22-15)13-23-7-9-24(10-8-23)20(25)6-5-16-11-17(26-2)21(28-4)18(12-16)27-3;/h5-6,11-12,14H,7-10,13H2,1-4H3;1H/b6-5+; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXUYYDHRTAZNGJ-IPZCTEOASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)CN2CCN(CC2)C(=O)C=CC3=CC(=C(C(=C3)OC)OC)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CSC(=N1)CN2CCN(CC2)C(=O)/C=C/C3=CC(=C(C(=C3)OC)OC)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
(E)-1-(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one hydrochloride is a compound with significant potential in medicinal chemistry due to its unique structural features. This compound integrates a thiazole ring, a piperazine moiety, and a trimethoxyphenyl group, which may contribute to its biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic potentials.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 381.9 g/mol. The presence of various functional groups suggests diverse interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C18H24ClN3O2S |
| Molecular Weight | 381.9 g/mol |
| CAS Number | 1327505-26-9 |
The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors. Preliminary studies indicate that it may modulate cellular signaling pathways, affecting enzyme activity and potentially leading to therapeutic effects. The exact molecular targets are still under investigation.
Antimicrobial Activity
Research has indicated that compounds containing thiazole and piperazine structures exhibit antimicrobial properties. The compound has been evaluated for its potential as an antimicrobial agent against various pathogens:
- In vitro studies have shown promising results against bacterial strains, with some derivatives demonstrating significant inhibitory effects.
- IC50 values for related thiazole derivatives have been reported as low as 1.02 μM against certain pathogens, suggesting that our compound may have comparable efficacy .
Anticancer Activity
Thiazole derivatives are known for their anticancer properties. The compound's structural components suggest potential activity against cancer cell lines:
- Cytotoxicity assays have demonstrated that thiazole-containing compounds can induce apoptosis in cancer cells. For example, compounds similar to our target have shown IC50 values less than those of standard drugs like doxorubicin .
- Structure-Activity Relationship (SAR) studies indicate that the presence of methoxy groups enhances cytotoxicity, which may also apply to our compound due to its trimethoxyphenyl group .
Case Studies
Several case studies highlight the biological activity of similar compounds:
- Antitumor Activity : A study on thiazole derivatives showed significant activity against various cancer cell lines, suggesting that modifications in the thiazole structure can lead to enhanced anticancer properties .
- Antimicrobial Efficacy : A series of piperazine-thiazole hybrids were tested against Gram-positive and Gram-negative bacteria, revealing potent antimicrobial effects with IC50 values ranging from 0.5 μM to 5 μM depending on the structure .
Aplicaciones Científicas De Investigación
Antimicrobial Properties
The thiazole ring is known for its bioactivity against various pathogens. Preliminary studies suggest that this compound may exhibit significant antimicrobial effects, making it a candidate for further investigation as an antimicrobial agent.
Anticancer Activity
Compounds with similar structural characteristics have been reported to inhibit cancer cell proliferation through various mechanisms. The unique combination of the thiazole and piperazine rings may contribute to anticancer properties by interacting with specific cellular pathways involved in tumor growth and metastasis.
Neuropharmacological Effects
The piperazine component is often associated with psychoactive properties, potentially influencing neurotransmitter systems. This suggests that the compound could have applications in neuropharmacology, possibly affecting conditions such as anxiety or depression.
Biological activity is typically assessed using bioassays that measure the compound's effects on specific biological targets. The following table summarizes the potential biological activities associated with (E)-1-(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one hydrochloride:
| Activity | Description |
|---|---|
| Antimicrobial | Exhibits activity against a range of pathogens due to thiazole ring structure. |
| Anticancer | Inhibits cancer cell proliferation; mechanisms under investigation. |
| Neuropharmacological | Potential effects on neurotransmitter systems; implications for mental health. |
Synthesis and Chemical Reactions
The synthesis of this compound typically involves several organic synthesis techniques such as nucleophilic substitutions and condensation reactions. The major steps include:
- Preparation of thiazole and piperazine intermediates.
- Coupling these intermediates under optimized reaction conditions.
- Formation of the final compound through various chemical transformations.
The compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution, which are facilitated by specific enzymes in biological systems.
Case Study: Anticancer Activity
A study investigating similar chalcone derivatives highlighted their ability to induce apoptosis in cancer cells through modulation of signaling pathways associated with cell survival and proliferation . This suggests that (E)-1-(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one hydrochloride may exhibit similar properties.
Case Study: Neuropharmacological Effects
Research into piperazine derivatives has revealed their potential as anxiolytic agents by modulating serotonin receptors . This opens avenues for exploring the neuropharmacological applications of this compound.
Comparación Con Compuestos Similares
Key Observations:
Piperazine Modifications: The target compound and the analogue in both utilize a piperazine backbone but differ in substituents: the former has a thiazole group, while the latter employs a pyrrolidinone. Thiazoles are electron-deficient heterocycles that may enhance binding to kinases, whereas pyrrolidinones could improve solubility. The hydrochloride salt in the target compound and suggests shared strategies to optimize pharmacokinetics.
Aromatic Systems :
- The 3,4,5-trimethoxyphenyl group in the target compound and is a hallmark of colchicine-site tubulin inhibitors (e.g., combretastatins). In contrast, uses a 4-methoxyphenyl group, which may reduce steric hindrance for receptor binding.
Synthetic Approaches: The alkylation method in (K₂CO₃/TBAI in ethyl acetate) is broadly applicable to piperazine derivatives. The target compound likely follows a similar pathway, substituting 2-bromo-1-(4-methylthiazol-2-yl)methanone for 2-bromo-1-(pyrrolidin-1-yl)ethanone.
Functional and Pharmacological Implications
- Thiazole vs. Imidazole/Pyrrolidinone: Thiazole rings (target compound) are associated with kinase inhibition (e.g., dasatinib), whereas imidazoles ( ) often target cytochrome P450 or GPCRs. Pyrrolidinones ( ) may enhance CNS penetration.
- 3,4,5-Trimethoxyphenyl vs. Simpler Aromatics: The trimethoxyphenyl group’s bulk and polarity may favor tubulin binding but limit blood-brain barrier penetration compared to smaller groups like phenylpropenone ( ).
Hydrochloride Salts :
Analytical and Crystallographic Considerations
- Structural Characterization : Techniques like HPLC-ESI-MSn ( ) and SHELX-based crystallography ( ) are critical for verifying purity and conformation. The target compound’s α,β-unsaturated ketone may adopt a planar (E)-configuration, as confirmed by NMR (cf. ).
- Hydrogen Bonding : The 3,4,5-trimethoxyphenyl group’s methoxy substituents may form hydrogen bonds with biological targets or influence crystal packing ( ).
Q & A
Q. What are the optimal synthetic routes for this compound, and how can purity be validated?
The compound can be synthesized via nucleophilic substitution or condensation reactions involving piperazine derivatives and cinnamoyl precursors. For example, analogous piperazine-cinnamoyl hybrids are prepared by reacting (E)-3-arylacrylic acids with substituted piperazines in the presence of coupling agents like DCC/DMAP or via base-mediated condensation in solvents such as dichloromethane or acetone . Purity validation requires HPLC (using C18 columns with acetonitrile/water gradients) and ¹H/¹³C NMR to confirm the absence of unreacted starting materials or positional isomers. Crystallization from ethanol or acetone is recommended to obtain single crystals for structural confirmation .
Q. Which spectroscopic and crystallographic methods are critical for structural characterization?
- ¹H NMR : Key for confirming the (E)-configuration of the α,β-unsaturated ketone (δ ~7.0–8.0 ppm for vinyl protons with coupling constants J ≈ 15–16 Hz) and substituents like methoxy groups (δ ~3.8–4.0 ppm) .
- X-ray crystallography : Use SHELXL for refinement and ORTEP-3 for visualizing molecular geometry. For example, monoclinic crystal systems (space group P2₁/n) with Z = 4 are common, and anisotropic displacement parameters (ADPs) should be refined for non-hydrogen atoms to confirm bond lengths/angles (e.g., C=C bond ~1.318 Å) .
Q. How can researchers assess the compound’s biological activity in vitro?
- Antitumor assays : Use HCT116 or similar cell lines with MTT assays (48–72 hr exposure). Compare IC₅₀ values against reference agents like combretastatin A-4 derivatives (e.g., IC₅₀ ~0.1–1 µM for tubulin inhibitors) .
- Autophagy induction : Monitor LC3-II/LC3-I ratios via Western blot or GFP-LC3 puncta formation under fluorescence microscopy .
Advanced Research Questions
Q. How does the piperazine ring’s conformation influence bioactivity, and how can this be analyzed?
The piperazine ring typically adopts a chair conformation, which minimizes steric hindrance and optimizes hydrogen bonding with target proteins. Computational methods (DFT at B3LYP/6-31G* level) can predict energy-minimized conformers, while crystallographic data (e.g., torsion angles C-N-C-C ≈ ±60°) validate spatial arrangements. Deviations from ideal chair geometry may reduce binding affinity to tubulin or kinases .
Q. How to resolve contradictions in biological activity data across different studies?
- Dose-dependent effects : Re-evaluate IC₅₀ values under standardized conditions (e.g., serum-free media vs. FBS-containing media).
- Metabolic stability : Use hepatic microsome assays (human/rat) to assess if discrepancies arise from rapid degradation (e.g., CYP3A4-mediated oxidation of methoxy groups) .
- Off-target effects : Perform kinome-wide profiling (e.g., Eurofins KinaseProfiler) to identify unintended targets (e.g., PI3K or mTOR) that may confound results .
Q. What role do hydrogen-bonding networks play in crystal packing, and how can these be mapped?
Hydrogen bonds (e.g., C–H···O interactions) stabilize the crystal lattice and influence solubility. Graph set analysis (e.g., R*₂²(8) motifs) using software like Mercury identifies donor-acceptor patterns. For example, intermolecular C–H···O bonds (2.5–3.0 Å) between the carbonyl group and adjacent aryl rings are critical for lattice stability .
Q. How to design SAR studies for optimizing potency against resistant cancer cell lines?
- Core modifications : Replace the 3,4,5-trimethoxyphenyl group with halogenated or nitro-substituted aryl rings to enhance tubulin binding .
- Piperazine substitutions : Introduce bulkier groups (e.g., bis(4-methoxyphenyl)methyl) to improve metabolic stability without compromising solubility .
- Pro-drug strategies : Mask the enone moiety as a ketal or ester to enhance bioavailability .
Methodological Notes
- Crystallographic refinement : Always cross-validate SHELXL-refined structures with PLATON’s ADDSYM to check for missed symmetry elements .
- Biological assays : Include positive controls (e.g., paclitaxel for tubulin inhibition) and validate autophagy via chloroquine-treated controls .
- Synthetic scale-up : Avoid dimethyl sulfoxide (DMSO) as a solvent due to genotoxic impurities; use acetone or ethyl acetate instead .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
